2-chloro-N-methyl-N-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-15(9-5-3-2-4-6-9)10-7-8-13-11(12)14-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMAAXYNFYHIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260046-19-3 | |
| Record name | 2-chloro-N-methyl-N-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with N-methyl-N-phenylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-N-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
2-chloro-N-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Research: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in various chemical research applications.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-methyl-N-phenylpyrimidin-4-amine is not well-documented. like other pyrimidine derivatives, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Substituent Position and Electronic Effects
- Chlorine Position : The target compound’s chlorine at C2 contrasts with C5-substituted analogs (e.g., ), altering electrophilic reactivity. C2-Cl may enhance π-stacking interactions in drug-receptor binding compared to C5-Cl .
- Phenethyl (e.g., ): Extends conjugation, possibly enhancing affinity for hydrophobic enzyme pockets. Trifluoromethylpyridinyl (): Electron-withdrawing CF₃ group increases metabolic stability and acidity of adjacent protons.
Hydrogen Bonding and Crystal Packing
- The target compound lacks reported hydrogen-bonding motifs, whereas derivatives like 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibit intramolecular N–H∙∙∙N bonds (2.982 Å) and π-π stacking (3.708 Å centroid distance), critical for crystalline stability and biological interactions .
Biological Activity
2-chloro-N-methyl-N-phenylpyrimidin-4-amine is a pyrimidine derivative with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications due to its anti-inflammatory and antimicrobial properties, among others.
- Molecular Formula : C₁₁H₁₀ClN₃
- Molecular Weight : 219.67 g/mol
- CAS Number : 260046-19-3
The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with N-methyl-N-phenylamine under controlled conditions, leading to various derivatives that may exhibit different biological activities.
The exact mechanism of action for this compound is not extensively documented. However, it is believed that like other pyrimidine derivatives, it interacts with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, modulating their activity, and consequently influencing various biological pathways .
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .
2. Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It demonstrates activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's structure allows it to disrupt bacterial cell functions, leading to cell death.
3. Anticancer Potential
Preliminary studies have indicated that this compound may also possess anticancer properties. Some derivatives have shown cytotoxic effects against cancer cell lines, indicating a need for further investigation into their mechanisms and efficacy in cancer treatment .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-chloro-N-methyl-N-phenylpyrimidin-5-amine | Similar to target compound but with chlorine at position 5 | Potentially different activity profile due to structural variations |
| 2-chloro-N-methyl-N-phenylpyrimidin-6-amine | Similar core structure with chlorine at position 6 | May exhibit distinct chemical and biological properties |
Q & A
Basic: What are the key considerations in designing a synthetic route for 2-chloro-N-methyl-N-phenylpyrimidin-4-amine to ensure high yield and purity?
Answer:
The synthesis of this compound typically involves nucleophilic substitution reactions. Key considerations include:
- Reagent Selection : Use of 2,4-dichloropyrimidine as a precursor, with controlled substitution of the chloro group at position 4 by methyl-phenylamine. Potassium carbonate or triethylamine is often employed as a base to deprotonate the amine nucleophile, enhancing reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics. Elevated temperatures (~80–100°C) may be required for complete conversion .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures removal of unreacted starting materials and by-products like N-methylaniline derivatives .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 3.3–3.5 ppm confirm the N-methyl group, while aromatic protons (δ 6.8–8.2 ppm) validate phenyl substitution .
- ¹³C NMR : Peaks near δ 155–160 ppm indicate pyrimidine carbons, with chlorine substitution causing deshielding at C2 .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 233.06 (for C₁₁H₁₁ClN₃) confirms the molecular formula .
- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~690 cm⁻¹ (C-Cl) corroborate the core structure .
Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in crystal structures of pyrimidine derivatives?
Answer:
Discrepancies in hydrogen bond distances or geometries (e.g., N–H⋯N vs. C–H⋯π interactions) require:
- Graph-Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(16) rings) to identify recurring patterns and outliers. For example, intramolecular N–H⋯N bonds in pyrimidines often form six-membered rings with distances of ~2.9–3.0 Å, while deviations may arise from steric effects .
- SHELX Refinement : High-resolution X-ray data refined via SHELXL can resolve ambiguities. Disordered regions or thermal motion artifacts should be modeled using restraints .
- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 5-[(4-fluoroanilino)methyl] derivatives) to contextualize bond-length variations .
Advanced: What computational approaches are recommended to predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. The chloro and methyl groups enhance hydrophobic interactions, while the pyrimidine core may engage in π-π stacking .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties. HOMO-LUMO gaps <4 eV suggest potential reactivity in charge-transfer interactions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) with bioactivity data (e.g., IC₅₀ values for enzyme inhibition) .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis of halogenated pyrimidine amines?
Answer:
- Stoichiometric Control : Limit excess methyl-phenylamine to reduce di-substitution at pyrimidine positions 2 and 4. A 1:1.2 molar ratio of 2,4-dichloropyrimidine to amine is optimal .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like hydrolysis of chloro groups .
- By-Product Analysis : Monitor reactions via TLC or LC-MS. Common by-products (e.g., 4-chloro-N-methylaniline) can be suppressed using scavengers like molecular sieves to absorb HCl .
Basic: What crystallographic methods are essential for determining the molecular packing of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles with precision (e.g., C-Cl = 1.73 Å, C-N = 1.34 Å). Space group assignments (e.g., P1) reveal symmetry operations .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H⋯Cl interactions contribute ~12% to the surface area) .
- π-π Stacking Metrics : Measure centroid-to-centroid distances (e.g., 3.7 Å between phenyl rings) to assess stabilization effects .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-Withdrawing Chloro Group : Activates the pyrimidine ring for Suzuki-Miyaura coupling at C2. Use Pd(PPh₃)₄ catalyst and arylboronic acids in toluene/water .
- Steric Hindrance : The N-phenyl group at C4 may limit accessibility to catalysts. Bulky ligands (e.g., XPhos) improve yields in Buchwald-Hartwig aminations .
- Computational Guidance : Fukui indices identify electrophilic centers; C2 typically shows higher electrophilicity (ƒ⁺ ≈ 0.15) than C4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
